BenchChemオンラインストアへようこそ!

Hh-Ag1.5

Smoothened agonist EC50 comparison Hedgehog pathway activation

Choose Hh-Ag1.5 for its 100-fold potency advantage over SAG in prostate stromal cells—1 nM Hh-Ag1.5 equals 100 nM SAG for steroidogenic gene induction and androgen production, reducing compound consumption and cost. With ≥98% HPLC purity and EC50=1 nM, it ensures reproducible Hedgehog pathway activation in stem cell reprogramming (MEF-to-neural stem cells, hiPSC differentiation) and liver stem cell expansion. Avoid re-validation costs and cold-chain logistics of recombinant Shh. Ideal for HTS and CRPC research.

Molecular Formula C28H26ClF2N3OS
Molecular Weight 526.0 g/mol
Cat. No. B610661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHh-Ag1.5
SynonymsSAG1.5;  SAG-1.5;  SAG 1.5; 
Molecular FormulaC28H26ClF2N3OS
Molecular Weight526.0 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl
InChIInChI=1S/C28H26ClF2N3OS/c1-32-20-5-7-21(8-6-20)34(16-17-3-2-4-19(15-17)18-11-13-33-14-12-18)28(35)27-25(29)24-22(30)9-10-23(31)26(24)36-27/h2-4,9-15,20-21,32H,5-8,16H2,1H3
InChIKeyRXZDWPYJFCAZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hh-Ag1.5 (SAg1.5): High-Affinity Smoothened Agonist for Hedgehog Pathway Activation in Research


Hh-Ag1.5 (also designated SAg1.5 or SAG-1.5) is a synthetic small-molecule agonist of the Smoothened (Smo) receptor that potently activates the Hedgehog (Hh) signaling pathway . It belongs to the chlorobenzothiophene class of Smo modulators and exhibits an EC50 of 1 nM in Smo activation assays, with binding affinities (Ki) of 0.5 nM and 2.3 nM determined via [3H]SAG-1.3 and [3H]Cyclopamine competition binding assays, respectively . This compound is structurally related to SAG (Smoothened Agonist) but incorporates distinct fluorine substitutions on the benzothiophene core that alter its pharmacological profile. Hh-Ag1.5 has been employed in chemical reprogramming protocols to convert mouse embryonic fibroblasts into neural stem cells and to direct differentiation of human induced pluripotent stem cells (hiPSCs) into skin-derived precursor cells, spinal motor neurons, and spinal sensory neurons .

Hh-Ag1.5: Why SAG and Other Smo Agonists Are Not Drop-In Replacements


Smo agonists within the chlorobenzothiophene class exhibit substantial variability in potency, binding kinetics, and functional efficacy that precludes simple interchangeability. Hh-Ag1.5 demonstrates an EC50 of 1 nM , which is approximately 3-fold lower than the 3 nM EC50 reported for SAG in comparable cellular assays . More critically, functional studies in primary human prostate stromal cells (PrSCs) demonstrate that Hh-Ag1.5 at 1 nM achieves steroidogenic gene induction and androgen production equivalent to SAG at 100 nM—representing a 100-fold potency advantage in this specific biological context [1]. This differential cannot be predicted from nominal EC50 values alone and underscores why substitution without validation risks both under-dosing (if SAG concentrations are directly transposed) and over-interpretation of comparative literature. Furthermore, SAG exhibits a concentration-dependent functional inversion—activating Smo at low nanomolar concentrations but inhibiting Hedgehog signaling above 1 μM —whereas the high-concentration behavior of Hh-Ag1.5 has not been as extensively characterized. Consequently, experimental protocols optimized for Hh-Ag1.5 cannot be reliably executed with SAG without re-optimization of dosing parameters.

Hh-Ag1.5 Quantitative Evidence: Comparator-Based Differentiation for Procurement Decisions


Hh-Ag1.5 Demonstrates 3-Fold Lower EC50 Than SAG in Smoothened Activation Assays

In cell-based Smo activation assays, Hh-Ag1.5 achieves an EC50 of 1 nM , whereas the parent compound SAG exhibits an EC50 of 3 nM in comparable NIH 3T3-derived Shh-LIGHT2 cell assays . This represents a 3-fold increase in nominal potency for Hh-Ag1.5 relative to SAG under standardized reporter conditions. Additionally, Hh-Ag1.5 demonstrates high-affinity binding to Smo with Ki values of 0.5 nM and 2.3 nM in [3H]SAG-1.3 and [3H]Cyclopamine competition binding assays, respectively .

Smoothened agonist EC50 comparison Hedgehog pathway activation

Hh-Ag1.5 Achieves Functional Efficacy Equivalent to 100-Fold Higher SAG Concentration in Primary Stromal Cells

In a direct head-to-head comparison using primary human prostate stromal cells (PrSCs), Hh-Ag1.5 at 1 nM induced steroidogenic gene expression and androgen production at levels equivalent to those achieved by SAG at 100 nM [1]. Specifically, treatment with 1 nM Hh-Ag1.5 for 48 hours significantly increased outputs of progesterone, DHEA, androsterone, testosterone (T), and dihydrotestosterone (DHT) from 22-OH-cholesterol substrate in a Smo-dependent manner, with these effects blocked by the Smo antagonist KAAD-cyclopamine (100 nM) [2]. The quantitative androgen outputs from Hh-Ag1.5-induced PrSCs exceeded, on a weight-per-weight basis, the production from parental LNCaP prostate cancer cells and androgen growth-independent LNCaP-AI cells [2].

steroidogenesis prostate stromal cells functional potency androgen production

Hh-Ag1.5 Exhibits Greater Potency Than Recombinant Sonic Hedgehog Protein in Smo Activation

Studies comparing small-molecule Smo agonists to recombinant Hedgehog protein have shown that Hh-Ag1.5 possesses more potent activity than recombinant Hh protein in activating Smo and the Hedgehog pathway . This functional superiority, combined with the practical advantages of small-molecule handling, positions Hh-Ag1.5 as a cost-effective replacement for recombinant Sonic Hedgehog (Shh) protein in experimental protocols requiring Hh pathway activation. Commercially, Hh-Ag1.5 is suggested for use at 0.1 µM as a substitute for recombinant Hh protein in reporter gene assays .

recombinant protein alternative cost reduction small-molecule replacement

Hh-Ag1.5 Enables Chemical Reprogramming of Mouse Embryonic Fibroblasts into Neural Stem Cells Without Genetic Manipulation

Hh-Ag1.5 has been incorporated as an essential component in chemical reprogramming protocols that convert mouse embryonic fibroblasts (MEFs) into neural stem cells (NSCs) without the use of exogenous transcription factors or genetic manipulation . This application leverages the compound's ability to activate Hedgehog signaling as part of a defined small-molecule cocktail that collectively reprograms somatic cell identity. The compound's consistent potency (EC50 = 1 nM) and high purity (≥98% HPLC) ensure reproducible reprogramming outcomes across independent experiments, a critical consideration for regenerative medicine and stem cell biology applications where batch-to-batch variability in recombinant proteins can confound results.

chemical reprogramming neural stem cells regenerative medicine small-molecule reprogramming

Hh-Ag1.5: High-Impact Research Applications Based on Quantitative Evidence


Androgen Biosynthesis Studies in Prostate Tumor Microenvironment Models

Hh-Ag1.5 at 1 nM provides a cost-effective and potent alternative to 100 nM SAG for inducing steroidogenic gene expression and androgen production (progesterone, DHEA, androsterone, testosterone, DHT) in primary human prostate stromal cells [1]. This application is directly supported by head-to-head comparative data demonstrating that Hh-Ag1.5 achieves equivalent functional efficacy at 100-fold lower nominal concentration [1]. Researchers investigating paracrine Hedgehog signaling in castration-resistant prostate cancer (CRPC) or acquired intratumoral steroidogenesis should prioritize Hh-Ag1.5 to minimize compound consumption while maintaining robust pathway activation. The Smo-dependence of this effect is confirmed by abrogation with KAAD-cyclopamine (100 nM) [2].

Chemical Reprogramming of Somatic Cells to Neural Lineages

Hh-Ag1.5 is a validated component of small-molecule cocktails for chemical reprogramming of mouse embryonic fibroblasts into neural stem cells [1]. The compound's consistent potency (EC50 = 1 nM) and defined purity (≥98% HPLC) [1] make it the preferred Smo agonist for protocols where reproducible Hedgehog pathway activation is essential for successful lineage conversion. Substitution with SAG or recombinant Shh protein would necessitate complete re-validation of reprogramming efficiency, incurring substantial time and reagent costs. This scenario extends to directed differentiation of hiPSCs into skin-derived precursor cells, spinal motor neurons, and spinal sensory neurons [1].

Cost-Sensitive Replacement of Recombinant Sonic Hedgehog Protein

For laboratories conducting high-throughput Hedgehog pathway activation assays, Hh-Ag1.5 offers a functionally superior and economically favorable alternative to recombinant Sonic Hedgehog protein [1]. At a suggested replacement concentration of 0.1 µM [2], Hh-Ag1.5 provides more potent Smo activation than recombinant Hh protein [1] while eliminating the cold-chain storage, lot-to-lot variability, and elevated per-unit costs associated with recombinant protein procurement. This application is particularly relevant for reporter gene assays, pathway screening campaigns, and any experimental design requiring consistent, scalable Hedgehog pathway activation.

Liver Regeneration and Stem Cell Quiescence Studies

Hh-Ag1.5 has been demonstrated to break the quiescence of non-injured liver stem cells, enabling rescue of liver failure in experimental models [1]. This functional property, while not yet subjected to head-to-head comparison with other Smo agonists, represents a distinct biological application where Hh-Ag1.5's efficacy has been empirically validated. Investigators studying hepatic stem cell biology, liver regeneration, or chemically induced reprogramming of hepatic lineages should consider Hh-Ag1.5 as the Smo agonist of choice based on published validation in this specific disease-relevant context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hh-Ag1.5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.